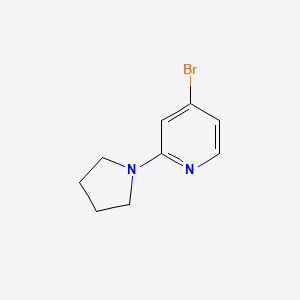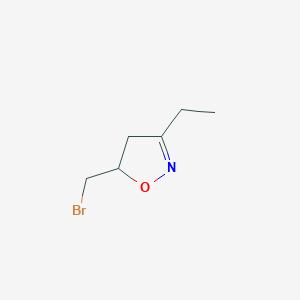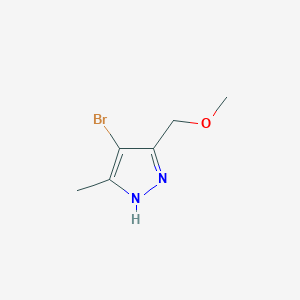
(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a biphenyl group (two connected phenyl rings) and an amino group (NH2). It also seems to contain a methyl group (CH3) and an acetyl group (CH3CO), both common in organic chemistry .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through processes like the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves a boronic acid or boronate ester and a halide or pseudo-halide .
Chemical Reactions Analysis
The compound, due to the presence of the amino group, might undergo reactions typical for amines, such as acylation or alkylation. The biphenyl group might undergo electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
Synthesis of Biphenyl Derivatives
The compound is utilized in the synthesis of biphenyl derivatives, which are crucial in various chemical industries. Biphenyl structures are a key component in the production of polymers, liquid crystals, and pharmaceuticals . The acetyl group in the compound can act as a precursor for further functionalization, leading to a wide array of biphenyl-based molecules.
Organic Synthesis via Suzuki Reaction
This compound can be involved in the Suzuki reaction, a palladium-catalyzed cross-coupling reaction that is widely used to form carbon-carbon bonds . The reaction is essential for creating complex organic molecules, including those used in pharmaceuticals and agrochemicals. The presence of the acetyl group and the biphenyl structure makes it a suitable candidate for such reactions.
Fluorescent Materials Development
The biphenyl moiety is known for its fluorescent properties when incorporated into certain structures. This compound could be used to develop new fluorescent materials for applications in bioimaging and sensors . The ability to emit light upon excitation makes it valuable for creating contrast agents and diagnostic tools.
Enantioselective Synthesis
As an enantiomerically pure compound, it has potential applications in enantioselective synthesis, which is vital for producing optically active pharmaceutical ingredients . The chiral center near the amino group can induce chirality in resulting compounds, which is crucial for their biological activity.
Ligand for Catalytic Reactions
The compound can act as a ligand in various catalytic reactions due to its structural complexity and potential for further functionalization . It could be used to enhance the selectivity and efficiency of catalytic processes, particularly in asymmetric synthesis.
Research in Pyrimidine Chemistry
The compound’s structure is related to pyrimidine chemistry, where it can be used to synthesize pyrimidine derivatives. These derivatives have applications in medicinal chemistry, such as antiviral, antibacterial, and anticancer agents . The compound’s versatility in forming various bonds makes it a valuable starting material in this field.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZLEZYCWGMSK-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)












![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)